2-Fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid
CAS No.:
Cat. No.: VC17221800
Molecular Formula: C9H6F4O3
Molecular Weight: 238.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6F4O3 |
|---|---|
| Molecular Weight | 238.14 g/mol |
| IUPAC Name | 2-fluoro-6-methoxy-4-(trifluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H6F4O3/c1-16-6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |
| Standard InChI Key | HREUQQFCHQHDNC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC(=C1)C(F)(F)F)F)C(=O)O |
Introduction
Structural and Molecular Characteristics
Crystallographic and Conformational Data
While crystallographic data for this specific compound are unavailable, structural analogs such as 2-fluoro-4-(trifluoromethyl)benzoic acid (CAS: 115029-24-8) exhibit planar aromatic rings with substituents influencing intermolecular interactions like hydrogen bonding and halogen bonding . The trifluoromethyl group’s electron-withdrawing nature likely polarizes the benzene ring, affecting acidity and solubility.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₆F₄O₃ | |
| Molecular Weight | 238.14 g/mol | |
| Predicted LogP* | ~2.1 (estimated via analogs) | |
| pKa (carboxylic acid) | ~3.5–4.2 (similar to benzoic acids) |
*LogP: Octanol-water partition coefficient, indicating lipophilicity.
Synthesis and Manufacturing
Synthetic Routes
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Friedel-Crafts Acylation: Introducing trifluoromethyl groups using CF₃-containing reagents.
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Nucleophilic Aromatic Substitution: Installing fluorine or methoxy groups via halogen exchange or methoxylation .
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Oxidation of Methyl Groups: Converting methyl substituents to carboxylic acids using strong oxidizing agents like KMnO₄.
A hypothetical route might involve:
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Methoxylation at C6 using Cu(I)-mediated coupling with methanol.
Purification and Characterization
Purification likely involves recrystallization or column chromatography. Characterization methods include:
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NMR Spectroscopy: To confirm substituent positions (e.g., ¹⁹F NMR for CF₃ groups).
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Mass Spectrometry: For molecular weight verification (e.g., [M+H]+ peak at m/z 239.1).
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X-ray Diffraction: To resolve crystal structure (if crystallized).
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit:
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Moderate aqueous solubility due to the ionizable carboxylic acid group (pH-dependent).
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High organic solvent solubility (e.g., DMSO, ethanol) owing to lipophilic -CF₃ and -OCH₃ groups.
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Stability under ambient conditions, though hydrolysis of the methoxy group under strongly acidic/basic conditions is possible.
Table 2: Predicted Spectral Signatures
| Technique | Key Features |
|---|---|
| IR Spectroscopy | -COOH stretch (~1700 cm⁻¹), C-F stretches (1100–1250 cm⁻¹) |
| ¹H NMR | Methoxy singlet (~δ 3.9 ppm), aromatic protons (δ 6.5–8.0 ppm) |
| ¹⁹F NMR | CF₃ quartet (~δ -60 ppm), F at C2 (~δ -110 ppm) |
Biological and Pharmacological Activity
Mechanism of Action
While direct studies are lacking, structural analogs demonstrate:
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Enhanced receptor binding via halogen bonding between fluorine atoms and protein residues .
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Improved pharmacokinetics due to increased lipophilicity from -CF₃ groups, facilitating membrane permeability.
Comparative Analysis with Related Compounds
Table 3: Comparison with Structural Analogs
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor in synthesizing:
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Small-molecule inhibitors: Targeting kinases or proteases.
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Prodrugs: Carboxylic acid group facilitates esterification for controlled release.
Material Science
Fluorinated aromatic compounds are used in:
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Liquid crystals: For display technologies.
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Polymer additives: To enhance thermal stability.
Future Research Directions
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Synthetic Optimization: Developing greener routes with higher yields.
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Biological Screening: Testing against cancer cell lines or microbial targets.
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Computational Modeling: Predicting drug-likeness and off-target effects.
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